(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound features a chlorophenyl group, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, followed by cyclization and reduction steps. The chlorophenyl group is introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-beta-carboline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential effects on neurotransmitter systems. Beta-carbolines are known to interact with serotonin and dopamine receptors, making them of interest in neuropharmacology.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Its structural similarity to other bioactive beta-carbolines suggests it may have applications in treating neurological disorders, infections, and cancers.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Mechanism of Action
The mechanism of action of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties, used in traditional medicine.
Harmaline: Known for its MAO-inhibiting activity, used in research on antidepressants.
Tetrahydro-beta-carboline: A simpler analog without the chlorophenyl group, used in studies of basic beta-carboline chemistry.
Uniqueness
(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to the presence of the chlorophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other beta-carbolines. This makes it a valuable compound for exploring new therapeutic potentials and chemical reactions.
Properties
IUPAC Name |
(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-11-5-3-4-10(8-11)16-17-13(9-15(21-16)18(22)23)12-6-1-2-7-14(12)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)/t15-,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOLFVCDUQJXAU-VYRBHSGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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